molecular formula C16H13ClN2O B11492099 3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol

3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol

Cat. No.: B11492099
M. Wt: 284.74 g/mol
InChI Key: VVGCQSBHLYNCFS-UHFFFAOYSA-N
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Description

3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound has a molecular formula of C16H13ClN2O and a molecular weight of 284.74 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction. In this reaction, an aryl halide is reacted with a nucleophile under specific conditions to form the desired product . For example, the reaction of 8-chloro-2-methyl-4-quinoline with 3-aminophenol in the presence of a base can yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(8-Chloro-2-methyl-4-quinolyl)amino]phenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

3-[(8-chloro-2-methylquinolin-4-yl)amino]phenol

InChI

InChI=1S/C16H13ClN2O/c1-10-8-15(19-11-4-2-5-12(20)9-11)13-6-3-7-14(17)16(13)18-10/h2-9,20H,1H3,(H,18,19)

InChI Key

VVGCQSBHLYNCFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)Cl)NC3=CC(=CC=C3)O

Origin of Product

United States

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